An In-depth Technical Guide to the Chemical Properties of 2,4-Diethyl-6-methyl-1,3,5-trioxane
An In-depth Technical Guide to the Chemical Properties of 2,4-Diethyl-6-methyl-1,3,5-trioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,4-Diethyl-6-methyl-1,3,5-trioxane. As a substituted 1,3,5-trioxane, its characteristics are crucial for its potential applications in various scientific and industrial fields. This document delves into its structure, synthesis, physical and chemical properties, spectral analysis, and safety considerations. Drawing upon data from analogous compounds such as paraldehyde and metaldehyde, this guide offers insights into its expected behavior and handling protocols, providing a foundational resource for professionals in research and development.
Introduction and Nomenclature
2,4-Diethyl-6-methyl-1,3,5-trioxane is a cyclic acetal with a six-membered ring consisting of three carbon atoms and three oxygen atoms in alternating positions. The ring is substituted with two ethyl groups and one methyl group at the carbon atoms.
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IUPAC Name: 2,4-diethyl-6-methyl-1,3,5-trioxane[1]
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CAS Number: 117888-04-7[1]
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Molecular Formula: C₈H₁₆O₃[1]
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Molecular Weight: 160.21 g/mol [1]
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Synonyms: 2,4-Diethyl-6-methyl-s-trioxane[1]
The structure of 2,4-Diethyl-6-methyl-1,3,5-trioxane is depicted in the following diagram:
Caption: Chemical structure of 2,4-Diethyl-6-methyl-1,3,5-trioxane.
Synthesis and Purification
The synthesis of 2,4-Diethyl-6-methyl-1,3,5-trioxane, while not extensively detailed in the literature for this specific molecule, can be inferred from the well-established synthesis of other 1,3,5-trioxanes. These compounds are typically formed by the acid-catalyzed cyclic trimerization of aldehydes.[2][3] For 2,4-Diethyl-6-methyl-1,3,5-trioxane, a mixed trimerization of acetaldehyde and propionaldehyde would be the logical synthetic route.[4]
Proposed Synthetic Protocol
This protocol is based on the general method for preparing 1,3,5-trioxanes.
Materials:
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Acetaldehyde
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Propionaldehyde
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Anhydrous strong acid catalyst (e.g., sulfuric acid, phosphomolybdic acid)[3]
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Anhydrous solvent (e.g., dichloromethane, diethyl ether)
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Drying agent (e.g., anhydrous sodium sulfate)
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Neutralizing agent (e.g., sodium bicarbonate solution)
Procedure:
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Cool a mixture of acetaldehyde and propionaldehyde (in a 1:2 molar ratio) in an anhydrous solvent to 0°C in an ice bath.
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Slowly add a catalytic amount of a strong acid with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
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After the addition is complete, continue stirring at 0°C for 2-3 hours.
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Quench the reaction by adding a cold, saturated solution of sodium bicarbonate.
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Separate the organic layer and wash it with water and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure.
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The resulting crude product can be purified by fractional distillation under reduced pressure.
Caption: Proposed workflow for the synthesis of 2,4-Diethyl-6-methyl-1,3,5-trioxane.
Physical and Chemical Properties
Direct experimental data for 2,4-Diethyl-6-methyl-1,3,5-trioxane is limited. However, its properties can be estimated based on its structure and by comparison with its analogs, paraldehyde (the trimer of acetaldehyde) and the trimer of propionaldehyde.
| Property | Value / Description | Source / Analogy |
| Appearance | Colorless liquid with a characteristic odor. | Analogy with paraldehyde[5][6] |
| Boiling Point | Estimated to be in the range of 140-160°C. | Interpolation between paraldehyde (124°C)[5] and tripropyl-trioxane (~105°C/21.32 mbar)[7] |
| Melting Point | Expected to be below 0°C. | Paraldehyde has a melting point of 12°C[5]; increased alkyl substitution generally lowers the melting point in this class. |
| Solubility | Sparingly soluble in water; miscible with most organic solvents. | Analogy with paraldehyde[2][5] |
| Density | Approximately 0.95-1.0 g/mL. | Paraldehyde has a density of ~0.994 g/mL[5]. |
| Stability | Stable under neutral conditions. Decomposes in the presence of strong acids.[8] Slowly oxidizes in air.[2] | General property of 1,3,5-trioxanes. |
| Reactivity | Depolymerizes to acetaldehyde and propionaldehyde upon heating with an acid catalyst.[2] | Characteristic reaction of 1,3,5-trioxanes. |
Spectral Analysis
Spectroscopic data is crucial for the identification and characterization of 2,4-Diethyl-6-methyl-1,3,5-trioxane.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and ethyl groups, as well as the methine protons on the trioxane ring.[9]
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the methyl and ethyl substituents and the carbons of the trioxane ring.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of alkyl groups and the breakdown of the trioxane ring.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong C-O stretching bands characteristic of the acetal linkages in the trioxane ring, typically in the 1100-1200 cm⁻¹ region.[1]
Safety and Handling
Based on the GHS classification, 2,4-Diethyl-6-methyl-1,3,5-trioxane is a flammable liquid and vapor.[1] Its analogs, such as paraldehyde, are also flammable.[10]
GHS Hazard Statements:
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H226: Flammable liquid and vapor[1]
Precautionary Statements:
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P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11]
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P233: Keep container tightly closed.[11]
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P240: Ground/bond container and receiving equipment.[11]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]
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P403+P235: Store in a well-ventilated place. Keep cool.[11]
Handling and Storage:
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]
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Use in a fume hood to avoid inhalation of vapors.
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Avoid contact with skin and eyes.
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Due to its flammable nature, it should be stored in a flammables-rated cabinet.
Potential Applications
While specific applications for 2,4-Diethyl-6-methyl-1,3,5-trioxane are not widely documented, its chemical nature suggests potential uses in several areas:
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Solvent: Its cyclic ether structure may lend it utility as a polar aprotic solvent.
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Intermediate in Organic Synthesis: As a source of acetaldehyde and propionaldehyde, it could be used as a more manageable alternative to these volatile aldehydes in certain reactions.[2]
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Fuel Additive: Some cyclic ethers have been investigated as fuel additives.
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Polymer Chemistry: As a monomer or co-monomer in the synthesis of polyacetal resins.
Conclusion
2,4-Diethyl-6-methyl-1,3,5-trioxane is a member of the 1,3,5-trioxane family of compounds. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be constructed through analysis of its structure and comparison with well-characterized analogs. Its synthesis via mixed aldehyde trimerization, its characteristic depolymerization in the presence of acid, and its expected physical and spectral properties provide a solid foundation for its use in research and development. Adherence to appropriate safety protocols for flammable liquids is essential when handling this compound.
References
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Paraldehyde - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Metaldehyde (PIM 332). (n.d.). Inchem.org. Retrieved January 12, 2026, from [Link]
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Metaldehyde | C8H16O4 | CID 61021. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Metaldehyde. (n.d.). EXTOXNET PIP. Retrieved January 12, 2026, from [Link]
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Metaldehyde - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Paraldehyde. (n.d.). Bionity. Retrieved January 12, 2026, from [Link]
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2,4-Diethyl-6-methyl-1,3,5-trioxane | CAS#:117888-04-7. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]
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2,4,6-triethyl-1,3,5-trioxane parapropionaldehyde. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]
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Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023, February 6). NIH. Retrieved January 12, 2026, from [Link]
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A Convenient Solvent-Free Preparation of 1,3,5-Trioxanes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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